molecular formula C8F16O B1294945 Perfluorooctanoyl fluoride CAS No. 335-66-0

Perfluorooctanoyl fluoride

Cat. No. B1294945
CAS RN: 335-66-0
M. Wt: 416.06 g/mol
InChI Key: ZILWJLIFAGWGLE-UHFFFAOYSA-N
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Patent
US07253315B2

Procedure details

A 500 ml PFA vessel equipped with a stirrer was used. Water (250 g, 13.9 mol) was temperature conditioned to 15° C. within the vessel, following which C7F15COF (125 g, 0.3 mol) having a purity of 99.9 wt % was added dropwise under stirring. The resulting mixture was a solid-liquid dispersed system composed of an aqueous phase containing the hydrogen fluoride that formed in hydrolysis, and a solid phase of the C7F15COOH that formed in hydrolysis.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]([C:24](F)=[O:25])([C:5]([C:8]([C:11]([C:14]([C:17]([C:20]([F:23])([F:22])[F:21])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6])([F:4])[F:3].F>>[C:2]([C:24]([OH:25])=[O:1])([C:5]([C:8]([C:11]([C:14]([C:17]([C:20]([F:22])([F:21])[F:23])([F:19])[F:18])([F:15])[F:16])([F:12])[F:13])([F:10])[F:9])([F:6])[F:7])([F:3])[F:4]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml PFA vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
conditioned to 15° C. within the vessel
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
dispersed system
CUSTOM
Type
CUSTOM
Details
formed in hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.